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Compound of Interest

Compound Name: Cupric nitrite

Cat. No.: B082005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The coordination chemistry of copper(II) with the nitrite ion is a rich field of study, driven by the

diverse structural motifs and reactivity patterns these complexes exhibit. The nitrite ligand's

ability to coordinate in various modes, including nitrito (O-bound) and nitro (N-bound) isomers,

leads to a wide array of molecular geometries and electronic properties. Understanding these

structural nuances is crucial for applications ranging from bioinorganic chemistry, where they

serve as models for copper-containing nitrite reductase enzymes, to materials science. This

guide provides a comparative overview of the X-ray crystallographic data for three recently

reported novel copper(II) nitrite complexes, highlighting their distinct structural features.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for three distinct copper(II)

nitrite complexes, showcasing different coordination modes of the nitrite ligand.
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Parameter
Complex 1:
[Cu(iPr₃-tren)
(trans-κ¹-ONO)]⁺

Complex 2: A
tris(2-
pyridyl)copper(II)
dinitrite complex

Complex 3:
{[Bz₃Tren]Cu(II)(κ¹-
ONO)}⁺

Nitrite Binding Mode
trans-monodentate O-

bound (trans-κ¹-ONO)

Asymmetric bidentate

(κ²-ONO) and

monodentate O- and

N-bound linkage

isomers (κ¹-ONO and

κ¹-NO₂)

cis-monodentate O-

bound (cis-κ¹-ONO)

Coordination

Geometry
Trigonal bipyramidal

Distorted square

pyramidal

Distorted trigonal

bipyramidal

Key Bond Lengths (Å)

Cu-O(nitrite) ~2.2-2.3 Å (estimated)
~2.0 Å and ~2.6 Å (for

κ²-ONO)
~1.9-2.0 Å (estimated)

Cu-N(ligand)

Available in detailed

crystallographic

reports

Available in detailed

crystallographic

reports

Available in detailed

crystallographic

reports

O-N(nitrite)

Available in detailed

crystallographic

reports

Available in detailed

crystallographic

reports

Available in detailed

crystallographic

reports

Key Bond Angles (°)

Cu-O-N

Available in detailed

crystallographic

reports

Available in detailed

crystallographic

reports

Available in detailed

crystallographic

reports

O-N-O
~115-120° (typical for

nitrite)

~115-120° (typical for

nitrite)

~115-120° (typical for

nitrite)

Experimental Protocols
The synthesis and structural characterization of these complexes involve precise, multi-step

procedures. Below are detailed, representative methodologies for the synthesis and single-
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crystal X-ray diffraction analysis.

Synthesis of a Novel Copper(II) Nitrite Complex
A generalized procedure for the synthesis of a copper(II) nitrite complex with a custom ligand is

as follows:

Ligand Synthesis: The organic ligand (e.g., a tripodal amine-based ligand) is synthesized

according to established literature procedures. Characterization is performed using NMR and

mass spectrometry to confirm its identity and purity.

Complexation: The ligand is dissolved in a suitable solvent, such as methanol or acetonitrile.

To this solution, one equivalent of a copper(II) salt (e.g., copper(II) perchlorate hexahydrate,

Cu(ClO₄)₂·6H₂O) dissolved in the same solvent is added dropwise with stirring.

Anion Exchange: An excess of sodium nitrite (NaNO₂) dissolved in a minimal amount of

water or the reaction solvent is added to the solution of the copper-ligand complex. The

reaction mixture is stirred for several hours at room temperature to facilitate the exchange of

the original counter-ion with the nitrite anion.

Crystallization: The resulting solution is filtered to remove any precipitate. Single crystals

suitable for X-ray diffraction are grown by slow evaporation of the solvent at room

temperature or by vapor diffusion of a less polar solvent (e.g., diethyl ether) into the solution

of the complex.

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of

cold solvent, and dried under vacuum.

Single-Crystal X-ray Crystallographic Analysis
The determination of the molecular structure is achieved through the following steps:

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically at 100-150

K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer
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equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A

series of diffraction images are collected as the crystal is rotated.

Data Reduction: The collected images are processed to integrate the diffraction spots and

obtain a set of structure factors. The data are corrected for various effects, such as Lorentz

and polarization factors, and absorption.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to determine the initial positions of the atoms. The structural model is

then refined using full-matrix least-squares methods. Anisotropic displacement parameters

are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated

positions.

Data Validation and Visualization: The final refined structure is validated using software tools

to check for geometric and crystallographic consistency. The molecular structure is

visualized using software to generate diagrams and analyze geometric parameters.

Visualizations
The following diagrams illustrate the logical workflow for the synthesis and structural analysis of

novel copper(II) nitrite complexes.
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Caption: Experimental workflow for synthesis and X-ray analysis.
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Caption: Logical relationship from synthesis to structural insights.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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